(1-Cyanoindolizin-2-yl)methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate
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Overview
Description
(1-Cyanoindolizin-2-yl)methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate is a complex organic compound with the molecular formula C16H11ClN4O2S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyanoindolizin-2-yl)methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate typically involves multi-step organic reactions. The initial step often includes the formation of the indolizine core, followed by the introduction of the cyano group at the 1-position. Subsequent steps involve the attachment of the pyrimidine ring and the incorporation of the chloro and methylsulfanyl groups. Common reagents used in these reactions include various chlorinating agents, sulfur-containing compounds, and cyanide sources. Reaction conditions may vary, but they often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(1-Cyanoindolizin-2-yl)methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of bases or catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1-Cyanoindolizin-2-yl)methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials with specific properties, such as electronic or photonic materials.
Mechanism of Action
The mechanism of action of (1-Cyanoindolizin-2-yl)methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group can act as an electrophile, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can influence various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(1-Cyanoindolizin-2-yl)methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate: Similar structure but with a methylthio group instead of a methylsulfanyl group.
(1-Cyanoindolizin-2-yl)methyl 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylate: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.
Uniqueness
The uniqueness of (1-Cyanoindolizin-2-yl)methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyano group, chloro group, and methylsulfanyl group allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
(1-cyanoindolizin-2-yl)methyl 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O2S/c1-24-16-19-7-12(17)14(20-16)15(22)23-9-10-8-21-5-3-2-4-13(21)11(10)6-18/h2-5,7-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIFDKWVYNZXOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)OCC2=CN3C=CC=CC3=C2C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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